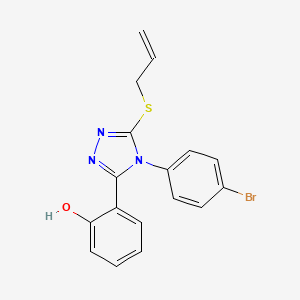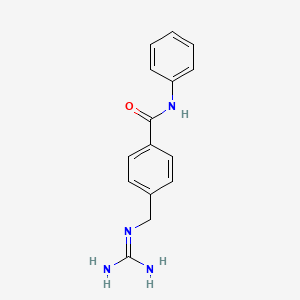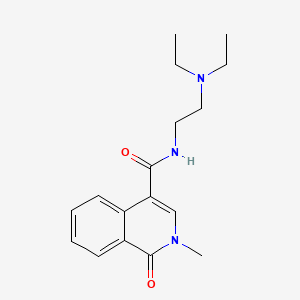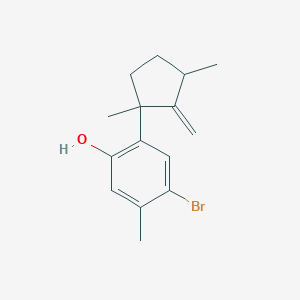
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol is an organic compound that features a bromine atom, a phenol group, and a cyclopentyl ring with multiple methyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with the desired methyl substitutions can be synthesized through a series of cyclization reactions.
Phenol Group Introduction: The phenol group can be introduced through hydroxylation reactions, often using reagents like sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated phenol derivatives
Substitution: Various substituted phenol derivatives
Aplicaciones Científicas De Investigación
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methyl-
- Cyclohexene, 1,4-dimethyl-4-(1-methyl-2-methylenecyclopentyl)-
Uniqueness
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylenecyclopentyl group differentiates it from other phenol derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
29424-17-7 |
|---|---|
Fórmula molecular |
C15H19BrO |
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
4-bromo-2-(1,3-dimethyl-2-methylidenecyclopentyl)-5-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-5-6-15(4,11(9)3)12-8-13(16)10(2)7-14(12)17/h7-9,17H,3,5-6H2,1-2,4H3 |
Clave InChI |
BASXQIKZPQBJIT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1=C)(C)C2=C(C=C(C(=C2)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



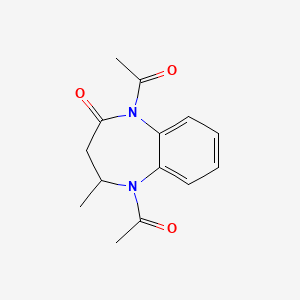
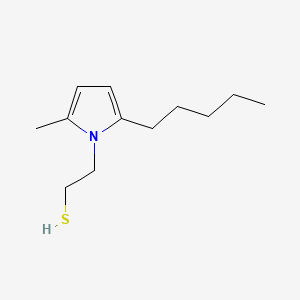

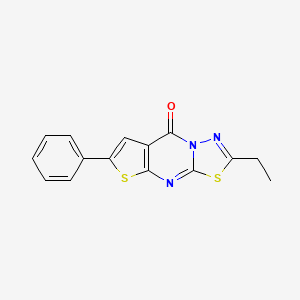
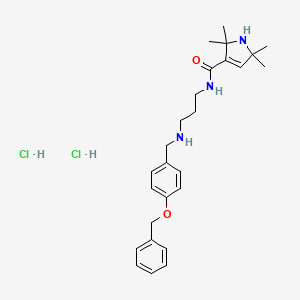
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
